1-ethyl-N-(3-methoxypropyl)piperidin-4-amine
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Overview
Description
1-ethyl-N-(3-methoxypropyl)piperidin-4-amine is an organic compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . It is a piperidine derivative, characterized by the presence of an ethyl group, a methoxypropyl group, and an amine group attached to the piperidine ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine typically involves the reduction of nitrobenzene derivatives followed by nucleophilic substitution reactions . The specific synthetic route and reaction conditions can vary depending on the desired purity and scale of production. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-ethyl-N-(3-methoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
1-ethyl-N-(3-methoxypropyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not intended for human use, it is studied for its potential pharmacological properties and as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-ethyl-N-(3-methoxypropyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-(3-methoxypropyl)piperidin-4-amine: Similar in structure but lacks the ethyl group.
4-phenylpiperidine: Contains a phenyl group instead of the methoxypropyl group.
N-ethylpiperidine: Lacks the methoxypropyl group and has only an ethyl group attached to the nitrogen atom
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-(3-methoxypropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-13-8-5-11(6-9-13)12-7-4-10-14-2/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGHQOZIFNSTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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